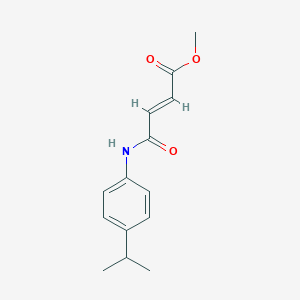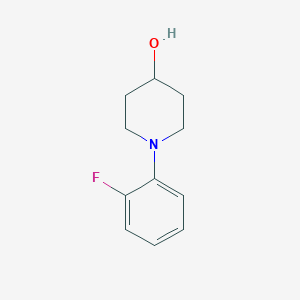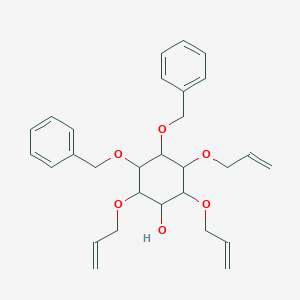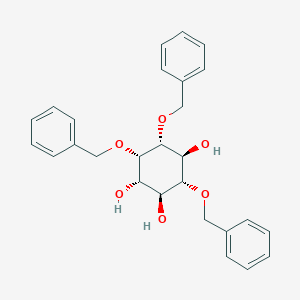
Methyl 4-(4-isopropylanilino)-4-oxo-2-butenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-isopropylanilino)-4-oxo-2-butenoate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MIAOB and is a member of the butenolide family of compounds. MIAOB has shown promise in various research areas, including cancer research, drug development, and chemical synthesis.
作用機序
The mechanism of action of MIAOB involves its ability to inhibit the activity of certain enzymes in cancer cells. This inhibition leads to the activation of apoptotic pathways, ultimately resulting in cell death. MIAOB has also been shown to inhibit the growth of cancer cells by disrupting their cell cycle.
Biochemical and Physiological Effects:
MIAOB has been shown to have a variety of biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, MIAOB has also been shown to have anti-inflammatory and antioxidant properties. These properties make MIAOB a promising candidate for developing new therapies for a variety of diseases.
実験室実験の利点と制限
One advantage of using MIAOB in lab experiments is its high purity and stability. MIAOB can be synthesized in high yields, making it readily available for research purposes. However, one limitation of using MIAOB in lab experiments is its potential toxicity. Researchers must take precautions to ensure the safe handling and disposal of MIAOB.
将来の方向性
There are several future directions for research on MIAOB. One area of interest is the development of new cancer therapies based on MIAOB. Researchers are also interested in studying the potential use of MIAOB in other areas, such as drug development and chemical synthesis. Additionally, further research is needed to fully understand the mechanism of action of MIAOB and its biochemical and physiological effects.
合成法
The synthesis of MIAOB involves the reaction of 4-isopropylaniline with methyl acrylate in the presence of a base catalyst. The resulting product is then oxidized to form MIAOB. This synthesis method has been optimized to produce high yields of pure MIAOB.
科学的研究の応用
MIAOB has been studied extensively for its potential applications in cancer research. Research has shown that MIAOB can induce apoptosis, or programmed cell death, in cancer cells. This makes MIAOB a promising candidate for developing new cancer therapies. In addition to cancer research, MIAOB has also been studied for its potential use in drug development and chemical synthesis.
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
methyl (E)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoate |
InChI |
InChI=1S/C14H17NO3/c1-10(2)11-4-6-12(7-5-11)15-13(16)8-9-14(17)18-3/h4-10H,1-3H3,(H,15,16)/b9-8+ |
InChIキー |
INKWZCNDICOZDM-CMDGGOBGSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)OC |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)OC |
正規SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-diethyl-2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]acetamide](/img/structure/B281820.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281821.png)
![2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)
![N-(3-methoxydibenzo[b,d]furan-2-yl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B281823.png)
![2-{(3-methoxydibenzo[b,d]furan-2-yl)[(4-methylphenyl)sulfonyl]amino}-N,N-dimethylacetamide](/img/structure/B281824.png)

![6,9-Bis(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281827.png)

![3-Allyloxy-6-(4-methoxy-benzyloxy)-cyclohexane-4,5-diol-[1,2-(1,1-cyclohexyldiether)]](/img/structure/B281829.png)
![6-(Allyloxy)-9-(benzyloxy)-spiro(2,4-dioxabicyclo[4.3.0]nonane-3,1'-cyclohexane)-7,8-diol](/img/structure/B281834.png)
![8,9-Bis[(4-methoxybenzyl)oxy]-2,4,10-trioxatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B281836.png)
![3-(Allyloxy)-4,5,6-tris(benzyloxy)-2-{[tert-butyl(dimethyl)silyl]oxy}cyclohexanol](/img/structure/B281838.png)

